molecular formula C25H23N3O3 B7705401 N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide

Cat. No. B7705401
M. Wt: 413.5 g/mol
InChI Key: GDBCHNDJCYHGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and blocking the ion channel. This results in a reduction in the influx of calcium ions into the neuron, which is necessary for the induction of LTP and synaptic plasticity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which play a crucial role in synaptic transmission and plasticity. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide is a potent and selective antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has limited solubility in water and requires the use of organic solvents for its preparation, which can be toxic and affect the results of experiments.

Future Directions

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to investigate the safety and efficacy of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide in clinical trials. Future studies could also focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide. Additionally, the role of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide in modulating other neurotransmitter systems and its potential interaction with other drugs needs to be explored.

Synthesis Methods

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide can be synthesized by the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 3,4-dimethylaniline and nicotinamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and subsequent reduction to yield N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has been widely used as a research tool to investigate the role of the NMDA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-6-7-21(11-17(16)2)28(25(30)18-5-4-10-26-14-18)15-20-12-19-13-22(31-3)8-9-23(19)27-24(20)29/h4-14H,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBCHNDJCYHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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